N-(4-(Phenylthio)phenyl)acrylamide
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Overview
Description
N-(4-(Phenylthio)phenyl)acrylamide is an organic compound with the molecular formula C15H13NOS It is characterized by the presence of a phenylthio group attached to a phenyl ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-(Phenylthio)phenyl)acrylamide can be synthesized through a multi-step process. One common method involves the reaction of 4-(phenylthio)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, is often employed in large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Phenylthio)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(Phenylthio)phenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(4-(Phenylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acrylamide moiety can also participate in Michael addition reactions with thiol groups in proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
N-Phenylacrylamide: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
N-(4-Methylthio)phenylacrylamide: Contains a methylthio group instead of a phenylthio group, which affects its reactivity and properties.
N-(4-Chlorophenyl)acrylamide: Contains a chloro group, which can influence its chemical behavior and applications.
Uniqueness: N-(4-(Phenylthio)phenyl)acrylamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-phenylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGLXRPHHWOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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